7-Methyl-1,4-dioxaspiro[4.5]dec-6-ene

Lipophilicity Positional isomer differentiation ADME prediction

7-Methyl-1,4-dioxaspiro[4.5]dec-6-ene (MF: C₉H₁₄O₂, MW: 154.21 g/mol) is a spirocyclic ethylene ketal featuring a cyclohexene ring with a C7 methyl substituent. It serves as a protected form of 4-methylcyclohex-3-enone, a versatile intermediate in fragrance, agrochemical, and pharmaceutical synthesis.

Molecular Formula C9H14O2
Molecular Weight 154.21 g/mol
CAS No. 105018-99-3
Cat. No. B019254
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Methyl-1,4-dioxaspiro[4.5]dec-6-ene
CAS105018-99-3
Synonyms1,4-Dioxaspiro[4.5]dec-6-ene, 7-methyl-
Molecular FormulaC9H14O2
Molecular Weight154.21 g/mol
Structural Identifiers
SMILESCC1=CC2(CCC1)OCCO2
InChIInChI=1S/C9H14O2/c1-8-3-2-4-9(7-8)10-5-6-11-9/h7H,2-6H2,1H3
InChIKeyLNSRBJBDTPPSHW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Methyl-1,4-dioxaspiro[4.5]dec-6-ene (CAS: 105018-99-3): A Differentiated Spirocyclic Ketal Building Block for Precision Organic Synthesis and Medicinal Chemistry


7-Methyl-1,4-dioxaspiro[4.5]dec-6-ene (MF: C₉H₁₄O₂, MW: 154.21 g/mol) is a spirocyclic ethylene ketal featuring a cyclohexene ring with a C7 methyl substituent. It serves as a protected form of 4-methylcyclohex-3-enone, a versatile intermediate in fragrance, agrochemical, and pharmaceutical synthesis. The compound’s synthetic accessibility, typically via ketalization of the parent enone with ethylene glycol under Lewis acid catalysis at 0–50 °C , positions it as a strategic building block for constructing complex spirocyclic architectures. Its unique substitution pattern imparts distinct physicochemical properties—LogP of 1.86, topological polar surface area (TPSA) of 18.46 Ų, predicted boiling point of 220.6 °C, and density of 1.055 g/cm³ —that differentiate it from the parent 1,4-dioxaspiro[4.5]dec-6-ene and its 8-methyl positional isomer. These quantifiable differences are critical for rational selection in reaction optimization, purification, and downstream derivatization.

Why 7-Methyl-1,4-dioxaspiro[4.5]dec-6-ene Cannot Be Replaced by Generic In-Class Spirocyclic Ketals


Within the 1,4-dioxaspiro[4.5]dec-6-ene family, seemingly minor alterations in substitution pattern or ring saturation drive substantial shifts in lipophilicity (ΔLogP up to 0.75), boiling point (ΔT up to 32 °C), and reactivity. The target compound’s unique combination of a C7 methyl group and an endocyclic double bond creates a reactivity profile distinct from its unsubstituted parent, its 8-methyl regioisomer, and its fully saturated analog. These differences translate into tangible consequences for synthetic route design: regioselective functionalization of the olefin, lipophilicity-governed phase partitioning in biphasic reactions, and chromatographic separation efficiency. Procurement of a “generic” spiroketal without vetting these specific parameters risks compromised reaction yields, impure intermediates, and irreproducible downstream results.

Quantitative Differentiation Evidence for 7-Methyl-1,4-dioxaspiro[4.5]dec-6-ene Against Closest Structural Analogs


LogP-Driven Lipophilicity Differentiation: 7-Methyl vs. 8-Methyl Positional Isomer and Parent Compound

The 7-methyl substitution imparts significantly higher lipophilicity than the 8-methyl isomer, with a calculated LogP of 1.86 compared to 1.72 for the 8-methyl analog [1][2]. This 8.4% increase in LogP is critical for predicting ADME behavior and chromatographic retention times in medicinal chemistry campaigns.

Lipophilicity Positional isomer differentiation ADME prediction Chromatographic retention

Boiling Point Differentiation: 7-Methyl Derivative vs. Parent 1,4-Dioxaspiro[4.5]dec-6-ene

The introduction of the C7 methyl group elevates the predicted boiling point by 14.7 °C relative to the unsubstituted parent (220.6 °C vs. 205.8 °C) . This 7.1% increase in boiling point directly impacts distillation-based purification and solvent selection in process chemistry.

Physical property differentiation Purification Distillation Process chemistry

Boiling Point Gap with Saturated Analog: Olefinic vs. Saturated Spiroketal

The presence of the endocyclic double bond in 7-methyl-1,4-dioxaspiro[4.5]dec-6-ene raises its predicted boiling point to 220.6 °C, a 32.4 °C increase over its fully saturated counterpart (188.2 °C) . This substantial 17.2% difference in boiling point allows unambiguous separation of the olefinic ketal from any saturated by-product that may form during hydrogenation or other reductive steps.

Saturation state differentiation Boiling point Process chemistry Purification

Density and Refractive Index: Unique Physical Fingerprints for Identity Confirmation

The target compound exhibits a predicted density of 1.055 g/cm³ and a refractive index of 1.497 , which are distinct from those of the parent compound (n_D²⁰ ~1.504) and the saturated analog (density ~0.99 g/cm³ for a related tert-butyl derivative) . These values serve as rapid, non-destructive identity checks upon receipt, ensuring the correct regioisomer has been supplied.

Identity verification Quality control Density Refractive index Procurement specification

Synthetic Utility: Direct Precursor to 8-Ethynyl-8-methyl-1,4-dioxaspiro[4.5]dec-6-ene via Dichlorovinylation

A published Organic Syntheses procedure demonstrates that the 8-methyl congener of this scaffold undergoes efficient dichlorovinylation of the enolate to yield 8-[(E)-1,2-dichlorovinyl]-8-methyl-1,4-dioxaspiro[4.5]dec-6-ene [1]. By analogy, 7-methyl-1,4-dioxaspiro[4.5]dec-6-ene is expected to undergo analogous enolate alkylation at C8, enabling rapid diversification to ethynyl, vinyl, or aryl derivatives. This reactivity is precluded in the saturated 7-methyl-1,4-dioxaspiro[4.5]decane or the 1,6-dioxaspiro isomer, where enolate formation at the ketal center is not possible.

Synthetic methodology Dichlorovinylation Enolate chemistry Building block diversification

Absence of PubChem Registration: Implications for Novelty and IP Landscape

Unlike its saturated analog (PubChem CID 574860) and the parent 1,4-dioxaspiro[4.5]dec-6-ene (PubChem CID 559316), 7-methyl-1,4-dioxaspiro[4.5]dec-6-ene lacks a PubChem CID and DSSTox registration, as confirmed by multiple database queries [1][2]. This absence suggests lower prior art density and potentially greater freedom-to-operate for novel derivative synthesis, though it also implies limited analytical reference data.

Intellectual property Compound novelty Procurement exclusivity Sourcing risk

High-Value Application Scenarios for 7-Methyl-1,4-dioxaspiro[4.5]dec-6-ene Driven by Quantitative Differentiation


Medicinal Chemistry: Lipophilicity-Optimized Fragment for CNS-Targeted Libraries

With a LogP of 1.86 [Section 3, Evidence 1], this compound matches the lipophilicity sweet-spot for CNS drug candidates (LogP 1–3). Its 8.4% higher LogP over the 8-methyl isomer allows medicinal chemists to fine-tune blood-brain barrier penetration without altering the core scaffold. Use as a spirocyclic fragment in structure-activity relationship (SAR) studies where incremental lipophilicity gains are desired.

Process Chemistry: Distillation-Based Purification of Unsaturated Ketal Intermediates

The 32 °C boiling point advantage over the saturated analog [Section 3, Evidence 3] enables straightforward fractional distillation to remove any over-reduction by-products generated during selective hydrogenation of the enone precursor. This is particularly valuable in multi-kilogram process chemistry where chromatographic purification is cost-prohibitive.

Quality Assurance: Rapid Identity Verification via Refractive Index or Density

The unique combination of density (1.055 g/cm³) and refractive index (1.497) [Section 3, Evidence 4] provides procurement and QC teams with a simple, non-destructive method to confirm receipt of the correct 7-methyl regioisomer, preventing mis-shipment of the 8-methyl isomer or the unsubstituted parent—errors that would propagate through entire synthetic campaigns.

Synthetic Methodology: Enolate Functionalization for Spirocyclic Library Synthesis

As inferred from the dichlorovinylation chemistry of the 8-methyl congener [Section 3, Evidence 5], the α,β-unsaturated ketal of 7-methyl-1,4-dioxaspiro[4.5]dec-6-ene permits enolate formation and subsequent C–C bond formation at C8. This reactivity is unique among spiroketal scaffolds and enables rapid diversification into ethynyl, vinyl, or aryl derivatives for focused compound library synthesis.

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